Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate
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Overview
Description
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate is a synthetic organic compound that features a furan ring substituted with a phenyl group bearing a hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Introduction of Hydroxyethyl Moiety: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the phenyl-furan compound is reacted with an appropriate alkylating agent under acidic conditions.
Formation of Carboximidate: The final step involves the conversion of the carboxylic acid derivative to the carboximidate using reagents such as methanol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate undergoes various chemical reactions, including:
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Methanol, dichloromethane, toluene.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antimicrobial and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate involves its interaction with specific molecular targets. The hydroxyethyl moiety can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, share some structural similarities and biological activities.
Indole Derivatives: Compounds like tryptophan and indomethacin, which contain the indole ring, also exhibit similar chemical reactivity and biological properties.
Uniqueness
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate is unique due to its combination of a furan ring with a hydroxyethyl-substituted phenyl group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
57667-08-0 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate |
InChI |
InChI=1S/C14H15NO3/c1-9(16)10-3-5-11(6-4-10)12-7-8-13(18-12)14(15)17-2/h3-9,15-16H,1-2H3 |
InChI Key |
RZENTRFFNPFQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)C(=N)OC)O |
Origin of Product |
United States |
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